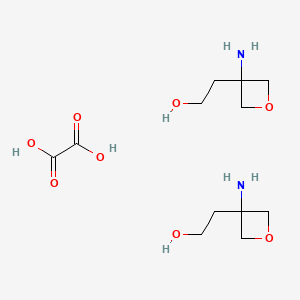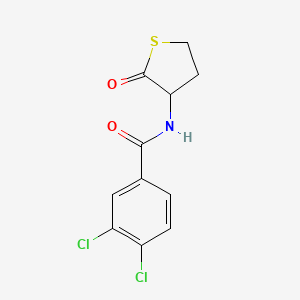
3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photocatalytic Degradation Applications
Compounds related to "3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide" have been investigated for their photocatalytic degradation capabilities. For instance, the study on the photodecomposition of propyzamide (a compound with a similar dichloro-N-benzamide structure) using TiO2-loaded adsorbents highlights the potential of similar compounds in enhancing the rate of mineralization of organic pollutants. This research suggests that adsorbent supports can concentrate target substrates, leading to an enhanced rate of degradation of potentially toxic intermediates in aqueous solutions (Torimoto et al., 1996).
Synthesis and Antimicrobial Activity
Benzothiazole derivatives, including those with benzamide groups, have been synthesized and shown to possess significant antimicrobial properties. The synthesis of such compounds and their evaluation against various bacterial and fungal strains highlight the potential of dichloro-N-(2-oxothiolan-3-yl)benzamide-like compounds in developing new antimicrobial agents. The diverse chemical modifications possible on the benzamide moiety allow for the exploration of novel therapeutic agents with enhanced efficacy and specificity (Naganagowda & Petsom, 2011).
Anticancer Agents
The synthesis of indapamide derivatives, including those with chloro and sulfonyl substituents on the benzamide structure, demonstrates the potential of these compounds as pro-apoptotic agents against cancer cell lines. Specifically, a study on melanoma cell lines showed significant growth inhibition, indicating the relevance of compounds with similar structures in cancer research. This highlights the potential of this compound in synthesizing analogs for anticancer therapy (Yılmaz et al., 2015).
Environmental Decontamination
Heterojunctions utilizing TiO2 and other metal oxides have been studied for their photocatalytic activity in water decontamination. Similar compounds, due to their chemical structures, might play a role in the synthesis of photocatalysts for degrading environmental pollutants under visible light. Such applications demonstrate the importance of dichloro-N-benzamide compounds in environmental science, particularly in developing technologies for water purification and the reduction of toxic intermediates in natural water bodies (Bessekhouad et al., 2005).
Propiedades
IUPAC Name |
3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-7-2-1-6(5-8(7)13)10(15)14-9-3-4-17-11(9)16/h1-2,5,9H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWQZGCHEPBNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B2697467.png)


![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)
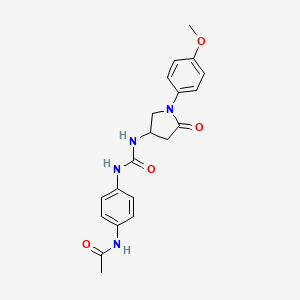
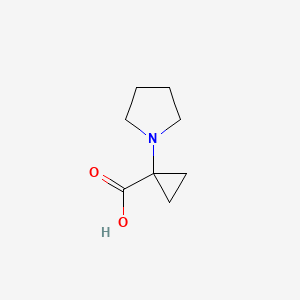
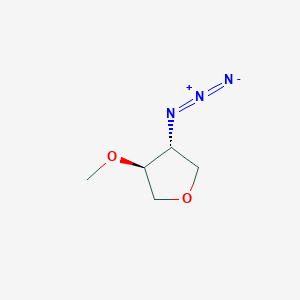
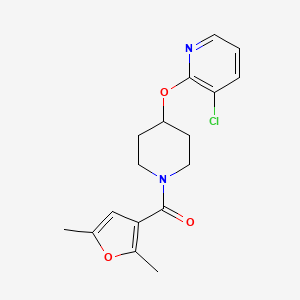


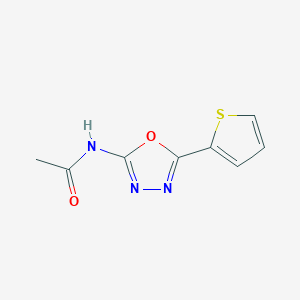
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2697483.png)
